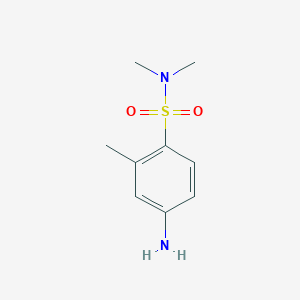

4-Amino-N,N,2-trimethylbenzenesulfonamide

Description

Significance of Sulfonamide Derivatives in Chemical Research

The sulfonamide functional group (–SO₂NH–) is a cornerstone in medicinal chemistry and drug development. epa.govnih.gov Compounds bearing this moiety, known as sulfonamides, have demonstrated a vast array of biological activities. nih.gov Their initial breakthrough as the first class of synthetic antimicrobial agents revolutionized medicine. epa.gov Beyond their well-established antibacterial properties, which stem from their ability to interfere with folic acid synthesis in microorganisms, sulfonamide derivatives are integral to modern pharmaceutical research. nih.gov They are investigated for a multitude of therapeutic applications, including as antiviral, antidiabetic, and anticancer agents. epa.gov A particularly significant area of research is their role as enzyme inhibitors, with a notable focus on carbonic anhydrases, which are implicated in conditions like glaucoma and certain cancers. nih.govmdpi.com The versatility of the sulfonamide scaffold allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for screening and the development of targeted therapies. epa.govmdpi.com

Historical Context of Substituted Benzenesulfonamide (B165840) Investigations

The journey of benzenesulfonamide research began with the discovery of the antibacterial properties of Prontosil in the 1930s, which was later found to be a prodrug of sulfanilamide (B372717) (4-aminobenzenesulfonamide). This seminal discovery opened the door to the exploration of thousands of related structures. Researchers quickly began to investigate how substitutions on the benzene (B151609) ring and the sulfonamide nitrogen could modulate the activity, selectivity, and pharmacokinetic properties of these compounds. nih.gov This led to the development of a wide range of sulfa drugs with improved efficacy and broader applications. The benzenesulfonamide framework has proven to be a privileged scaffold in medicinal chemistry, serving as the foundation for numerous clinically used drugs. mdpi.comnih.gov The systematic investigation of how different substitution patterns influence biological activity is a continuing area of research, aiming to design more potent and selective inhibitors for various enzymatic targets. nih.gov

Rationale for Focused Research on 4-Amino-N,N,2-trimethylbenzenesulfonamide

The specific structural features of this compound—an amino group at the 4-position, a methyl group at the 2-position, and two methyl groups on the sulfonamide nitrogen—position it as a compound of interest for several reasons. The general class of 4-aminobenzenesulfonamides is a well-established starting point for the synthesis of carbonic anhydrase inhibitors. nih.gov The substitution pattern on the aromatic ring and the sulfonamide nitrogen is a key determinant of a compound's inhibitory activity and selectivity against different carbonic anhydrase isoforms. nih.govnih.gov

The rationale for investigating this particular substitution pattern lies in the systematic exploration of structure-activity relationships (SAR). The methyl group at the 2-position (ortho to the sulfonamide group) can influence the orientation of the sulfonamide group within the enzyme's active site, potentially enhancing binding affinity or altering isoform selectivity. The N,N-dimethyl substitution on the sulfonamide group creates a tertiary sulfonamide, which can affect the compound's physicochemical properties, such as its solubility and ability to interact with biological targets.

Research into compounds like this compound is driven by the goal of developing novel therapeutic agents. For instance, the design of selective inhibitors for specific carbonic anhydrase isoforms is a major goal in the development of drugs with fewer side effects. nih.gov While detailed, publicly available research findings specifically on the synthesis and biological evaluation of this compound are limited, its structure represents a logical step in the broader scientific endeavor to create new and more effective sulfonamide-based therapeutics.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 141476-75-7 | bldpharm.com |

| Molecular Formula | C₉H₁₄N₂O₂S | bldpharm.com |

| Molecular Weight | 214.29 g/mol | bldpharm.com |

| IUPAC Name | 4-amino-N,N,2-trimethylbenzene-1-sulfonamide | N/A |

| Canonical SMILES | CC1=C(C=CC(=C1)N)S(=O)(=O)N(C)C | N/A |

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N,N,2-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-7-6-8(10)4-5-9(7)14(12,13)11(2)3/h4-6H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPYAZKXUXLUKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141476-75-7 | |

| Record name | 4-amino-N,N,2-trimethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Established Synthetic Pathways to 4-Amino-N,N,2-trimethylbenzenesulfonamide

Traditional synthesis of this compound relies on well-documented, multi-step procedures that offer reliable access to the compound through controlled functional group manipulations.

Aromatic Sulfonation Approaches and Regioselectivity

A direct synthetic route involves the electrophilic aromatic sulfonation of a substituted aniline (B41778) precursor, N,N,2-trimethylaniline. In this reaction, a hydrogen atom on the aromatic ring is replaced by a sulfonic acid (–SO₃H) group. wikipedia.org The regiochemical outcome of this substitution is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. wikipedia.org

The N,N-dimethylamino group is a strongly activating substituent that directs incoming electrophiles to the ortho and para positions due to its ability to donate its lone pair of electrons into the pi system of the ring. wikipedia.orgchemistrysteps.com The methyl group is also an activating, ortho- and para-directing group, though its effect is weaker. When both are present, the powerful N,N-dimethylamino group governs the position of substitution. For N,N,2-trimethylaniline, the sulfonation is overwhelmingly directed to the vacant para position (C-4) relative to the dimethylamino group.

Typical sulfonating agents include fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid) or chlorosulfuric acid. wikipedia.org The reaction is an equilibrium process; using concentrated acidic conditions drives the reaction toward the formation of the sulfonated product. wikipedia.org While direct sulfonation of aniline itself can be complex, the use of a substituted aniline like N,N,2-trimethylaniline provides a more controlled pathway to the desired 4-sulfonated product. chemistrysteps.comafinitica.com

Table 1: Directing Effects of Substituents in Aromatic Sulfonation

| Substituent Group | Chemical Formula | Activating/Deactivating Effect | Directing Influence |

|---|---|---|---|

| Dimethylamino | -N(CH₃)₂ | Strongly Activating | Ortho, Para |

| Methyl | -CH₃ | Activating | Ortho, Para |

| Amino | -NH₂ | Strongly Activating | Ortho, Para |

| Nitro | -NO₂ | Strongly Deactivating | Meta |

Multi-Step Organic Synthesis Routes Involving Nitration and Reduction

An alternative and highly controlled method to introduce the 4-amino group is through a multi-step synthesis that involves the nitration of an appropriate precursor followed by the chemical reduction of the nitro group. youtube.comyoutube.com This strategy is a cornerstone of synthesizing substituted anilines and avoids potential side reactions associated with direct manipulation of the amino group. utdallas.edu

A plausible pathway begins with a readily available starting material, such as m-nitrotoluene. The sequence of reactions is critical to ensure the correct placement of all functional groups. youtube.comlibretexts.org

Sulfonation: The synthesis commences with the sulfonation of m-nitrotoluene. The nitro group is a strong meta-director, while the methyl group is an ortho-, para-director. Their combined influence directs the incoming sulfonyl group to the C-4 position, which is meta to the nitro group and ortho to the methyl group, yielding 2-methyl-5-nitrobenzenesulfonic acid. researchgate.net

Chlorination: The resulting sulfonic acid is converted to its more reactive sulfonyl chloride derivative, 2-methyl-5-nitrobenzenesulfonyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). google.com

Amidation: The sulfonyl chloride is then reacted with dimethylamine (B145610) in the presence of a base to form the sulfonamide. This step yields the intermediate N,N,2-trimethyl-5-nitrobenzenesulfonamide.

Reduction: In the final step, the nitro group of the intermediate is reduced to an amino group. This transformation can be accomplished using various reducing agents, such as tin or iron in acidic media (e.g., Sn/HCl) or catalytic hydrogenation (e.g., H₂ over a palladium catalyst), to afford the final product, this compound. youtube.comprepchem.com

Table 2: Multi-Step Synthesis Pathway via Nitration-Reduction

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Sulfonation | Fuming H₂SO₄ | 2-Methyl-5-nitrobenzenesulfonic acid |

| 2 | Chlorination | SOCl₂ or PCl₅ | 2-Methyl-5-nitrobenzenesulfonyl chloride |

| 3 | Amidation | (CH₃)₂NH, Base (e.g., Pyridine) | N,N,2-trimethyl-5-nitrobenzenesulfonamide |

| 4 | Reduction | Sn/HCl or H₂/Pd | This compound |

Amidation Reactions with Sulfonyl Chloride Derivatives

The formation of the sulfonamide bond via the reaction of a sulfonyl chloride with an amine is the most common and traditional method for synthesizing sulfonamides. ucl.ac.ukcbijournal.com This approach is typically the final step in a multi-step sequence, reacting 4-amino-2-methylbenzene-1-sulfonyl chloride with dimethylamine. nih.gov

The reaction proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. utdallas.edu The reaction is generally performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. researchgate.net In some cases, an excess of the reacting amine can serve as the base. cbijournal.com Although effective, this method requires the preparation and handling of sulfonyl chlorides, which can be reactive and sensitive to moisture. researchgate.net

Advanced and Emerging Synthetic Techniques

To overcome some of the limitations of classical methods, such as harsh reaction conditions or the need for sensitive intermediates, advanced synthetic techniques have been developed.

Aminolysis Reactions for Sulfonamide Formation

A modern alternative to the use of sulfonyl chlorides involves the aminolysis of sulfonate esters. acs.orgnih.gov This method employs precursors where the sulfonic acid is esterified with a group that can function as a good leaving group, such as p-nitrophenoxide or pentafluorophenoxide. ucl.ac.ukacs.orgnih.gov

In this strategy, a precursor like 4-amino-2-methylphenyl p-nitrophenylsulfonate would be synthesized and subsequently heated with dimethylamine. The dimethylamine displaces the p-nitrophenoxide leaving group to form the desired sulfonamide. acs.org This approach often proceeds under milder conditions than those required for sulfonyl chloride reactions and can exhibit greater tolerance for other sensitive functional groups within the molecule. nih.gov

Table 3: Comparison of Sulfonamide Formation Methods

| Method | Key Precursor | Key Features | Typical Conditions |

|---|---|---|---|

| Traditional Amidation | Sulfonyl Chloride | Highly reactive precursor, common method. cbijournal.com | Amine, base (e.g., pyridine), often at 0°C to room temperature. cbijournal.com |

| Aminolysis | Sulfonate Ester (e.g., p-nitrophenyl ester) | Milder alternative, good leaving group required. acs.org | Amine, often requires heating (e.g., 150°C in DMSO). acs.org |

Catalytic Synthesis Approaches for Enhanced Efficiency and Selectivity

Recent advances in organic synthesis have introduced catalytic methods for sulfonamide formation that offer increased efficiency, milder conditions, and broader substrate scope. organic-chemistry.orgorganic-chemistry.org These approaches often bypass the need for traditional, stoichiometric activating agents like chlorosulfonic acid.

Transition-Metal Catalysis: Palladium and copper catalysts have been employed in reactions that construct the sulfonamide linkage. For instance, a palladium-catalyzed coupling of an aryl iodide with a sulfur dioxide surrogate like DABSO, followed by reaction with an amine, can produce sulfonamides. organic-chemistry.org Similarly, copper-catalyzed reactions of aryldiazonium salts are also effective. organic-chemistry.org

Photoredox Catalysis: Visible-light-mediated reactions have emerged as a powerful tool for direct sulfonylation. These methods can facilitate the reaction between anilines and sulfinate salts under mild, environmentally friendly conditions. nih.gov

Lewis Acid Catalysis: The use of Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], can activate sulfonyl fluorides for reaction with amines. organic-chemistry.org This "Sulfur Fluoride Exchange" (SuFEx) chemistry represents a robust and versatile method for creating S-N bonds. organic-chemistry.org

These catalytic strategies provide powerful and efficient pathways for the synthesis of complex sulfonamides, reducing waste and often proceeding with high selectivity under mild conditions. organic-chemistry.orgthieme-connect.com

Microwave-Assisted Synthesis Methods for Reaction Acceleration

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov The use of microwave irradiation can overcome the challenges associated with the synthesis of complex molecules by providing rapid and uniform heating. biotage.com

In the context of synthesizing compounds structurally related to this compound, such as substituted aminothiazoles and quinolines, microwave assistance has proven highly effective. For instance, the synthesis of 4-substituted amino-2-methylquinolines was achieved in 1 hour at 120°C under microwave irradiation, yielding products in the range of 55-89%. researchgate.net This represents a significant improvement over conventional methods which often require prolonged reaction times at reflux temperatures.

A comparative study on the synthesis of pyrano[2,3-d]pyrimidine derivatives highlighted the benefits of microwave irradiation. Reactions that took 2-6 hours with conventional heating at 48-60°C to achieve yields of 69-87% were completed in just 3-6 minutes with yields of 78-94% under microwave conditions. nih.gov This demonstrates the potential for MAOS to dramatically reduce energy consumption and increase throughput.

Applying this to the synthesis of this compound, a hypothetical microwave-assisted approach would involve the reaction of a suitable sulfonyl chloride with an amine in a sealed vessel under microwave irradiation. This method is anticipated to significantly reduce the reaction time and potentially increase the yield compared to traditional heating. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Structurally Related Heterocycles

| Method | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional | 48-60 | 1-6 h | 69-87 | nih.gov |

| Microwave | 120 | 3-6 min | 78-94 | nih.gov |

| Conventional | Reflux | Overnight | Lower | researchgate.net |

| Microwave | 120 | 1 h | 55-89 | researchgate.net |

| Conventional | N/A | 48 h | 23-24 | mdpi.com |

| Microwave | N/A | 30 min | 82-86 | mdpi.com |

This table is generated based on data from syntheses of structurally related compounds to illustrate the potential advantages of microwave-assisted methods.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product. Key variables include the choice of solvent, catalyst, temperature, and reaction time.

In the synthesis of related sulfonamides, such as N-sulfonylated 2-aminothiazoles, the reaction conditions were carefully controlled. The process involved dissolving sodium acetate (B1210297) in water, followed by the addition of the sulfonyl chloride and 2-aminothiazole, and heating the mixture to 80–85 °C. nih.gov The progress of the reaction was monitored by thin-layer chromatography (TLC), and upon completion, the product was purified by recrystallization from ethanol. nih.gov

The choice of solvent can significantly impact the reaction outcome. For instance, the synthesis of certain N-sulfonylated aminothiazole derivatives utilized dimethylformamide (DMF) as the solvent, with the reaction proceeding at 50–55 °C in the presence of calcium hydride. nih.gov In the synthesis of other amino-containing compounds, an ion-associate reaction was successfully carried out in deionized water at room temperature, highlighting a greener solvent choice. mdpi.comresearchgate.netnih.gov

The catalyst also plays a pivotal role. In the microwave-assisted synthesis of 4-substituted amino-2-methylquinolines, p-toluenesulfonic acid (TsOH) was used as a catalyst to facilitate the reaction. researchgate.net The optimization of these parameters—solvent, temperature, and catalyst—is essential for developing a robust and efficient synthesis of this compound.

Green Chemistry Principles Applied to Synthesis Protocols

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. nih.gov Key principles include the use of safer solvents, waste reduction, and energy efficiency.

One of the core tenets of green chemistry is the reduction or elimination of volatile and toxic organic solvents. The synthesis of a procainamide-tetraphenylborate complex was achieved in deionized water at room temperature, exemplifying an environmentally benign process. mdpi.comresearchgate.netnih.gov Similarly, the microwave-assisted synthesis of pyrano[2,3-d]pyrimidine derivatives successfully used water as a green solvent. nih.gov

Energy efficiency is another key aspect, and as discussed previously, microwave-assisted synthesis offers a significant advantage over conventional heating by drastically reducing reaction times and, consequently, energy consumption. researchgate.netnih.gov By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable and environmentally friendly.

Chemical Reactivity and Transformations

Electrophilic and Nucleophilic Substitution Reactions of the Aromatic Ring

Electrophilic Aromatic Substitution (EAS)

The benzene (B151609) ring of 4-Amino-N,N,2-trimethylbenzenesulfonamide is highly activated towards electrophilic attack due to the presence of the amino group. chemistrysteps.com This activation is so potent that reactions with electrophiles are often rapid and may require mild conditions to prevent overreaction or polymerization. The directing effects of the substituents determine the regioselectivity of these substitutions.

Amino Group (-NH₂): A powerful activating, ortho-, para-directing group.

Methyl Group (-CH₃): A moderately activating, ortho-, para-directing group.

Sulfonamide Group (-SO₂N(CH₃)₂): A deactivating, meta-directing group.

The positions ortho to the amino group (positions 3 and 5) and para (position occupied by the sulfonamide) are electronically enriched. The position ortho to the methyl group (position 3) and para (occupied by the amino group) are also activated. The combined effect strongly directs incoming electrophiles to positions 3 and 5. Due to steric hindrance from the adjacent methyl and sulfonamide groups, position 3 is the most likely site of substitution.

| Reaction Type | Typical Reagents | Expected Major Product | Rationale |

| Halogenation | Br₂ in a non-polar solvent | 3-Bromo-4-amino-N,N,2-trimethylbenzenesulfonamide | The amino group strongly activates the ring, directing the electrophile to the ortho position (C3). libretexts.org |

| Nitration | Dilute HNO₃ | 4-Amino-3-nitro-N,N,2-trimethylbenzenesulfonamide | Strong nitrating conditions (conc. HNO₃/H₂SO₄) are avoided as the amino group would be protonated, forming a deactivating -NH₃⁺ group, which is meta-directing. chemistrysteps.comlibretexts.org |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-5-sulfo-N,N,2-trimethylbenzenesulfonamide | The electrophile attacks the other position ortho to the activating amino group (C5). |

| Friedel-Crafts Reactions | R-X/AlCl₃ or RCO-X/AlCl₃ | No reaction | Friedel-Crafts reactions typically fail with anilines because the Lewis acid catalyst (e.g., AlCl₃) complexes with the basic amino group, deactivating the ring. libretexts.org |

To overcome the high reactivity and achieve substitution at other positions, or to use reactions like Friedel-Crafts, the amino group can be protected. Acetylation of the amine to form an acetanilide (B955) derivative attenuates the activating effect and increases steric bulk, favoring para-substitution relative to the new amide group. libretexts.orglibretexts.org

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution on the ring of this compound is generally unfavorable. NAS requires the presence of powerful electron-withdrawing groups (like -NO₂) to activate the ring towards nucleophilic attack and a good leaving group (like a halide). psu.eduacs.org The subject molecule lacks these features, making it resistant to this reaction pathway. The nitrogen atom of the amino group, however, can act as a nucleophile itself in various reactions. quora.com

Oxidation and Reduction Pathways of Functional Groups (Amino, Sulfonamide)

The functional groups of the molecule are susceptible to specific oxidation and reduction reactions, which can be key steps in metabolism or intentional chemical transformations.

Oxidation and Reduction of the Amino Group

The aromatic amino group is sensitive to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted into various functional groups, including nitroso, nitro, or can lead to the formation of colored polymeric materials.

The amino group can also be removed or replaced via diazotization. Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the primary aromatic amine into a diazonium salt. These salts are versatile intermediates for introducing a wide range of substituents. libretexts.org

Oxidation and Reduction of the Sulfonamide Group

The sulfonamide functional group is exceptionally stable. It is highly resistant to both oxidation and chemical reduction under typical laboratory conditions. The sulfur atom is in its highest oxidation state (+6), making it inert to further oxidation. Reductive cleavage of the sulfur-nitrogen or sulfur-carbon bond is difficult and requires harsh reagents not commonly used in routine synthesis. However, certain biological or environmental degradation pathways might affect this group. For instance, N,N-dimethylsulfamide has been implicated in the formation of nitrosamines under specific conditions. acs.org

Derivatization Strategies for Analogues and Conjugates

The structure of this compound offers several handles for chemical modification to produce analogues with altered properties. Derivatization can be targeted at the aromatic amino group, the sulfonamide nitrogen, or the aromatic ring itself.

The primary aromatic amine is a versatile site for derivatization.

Acylation: The amino group readily reacts with acyl chlorides or anhydrides in the presence of a base to form stable amides. This is a common strategy for protecting the amine or for synthesizing analogues with varied acyl groups. libretexts.orggoogle.com

Alkylation: Direct alkylation of the amino group can be challenging to control and may lead to mixtures of mono- and di-alkylated products. Reductive amination is often a more effective method for controlled mono-alkylation.

Sulfonylation: Reaction with various sulfonyl chlorides can produce disulfonimides, further modifying the electronic and physical properties of the molecule.

Diazotization and Coupling: As mentioned, the diazonium salt intermediate can be used in Sandmeyer reactions (to introduce -Cl, -Br, -CN) or Schiemann reactions (to introduce -F). It can also undergo coupling reactions with activated aromatic rings like phenols or anilines to form highly colored azo dyes. libretexts.org

The N,N-dimethylsulfonamide group is robust. Post-synthesis modification at this site is limited. A more practical strategy for creating analogues with different sulfonamide substituents is to alter the synthesis from the beginning. The key synthetic step is the reaction of a sulfonyl chloride with an amine. By replacing dimethylamine (B145610) with other primary or secondary amines in the final amination step, a diverse library of N-substituted sulfonamides can be generated. nih.gov

| Reactant Amine | Resulting Sulfonamide Analogue |

| Ammonia (NH₃) | 4-Amino-2-methyl-benzenesulfonamide |

| Methylamine (CH₃NH₂) | 4-Amino-N,2-dimethyl-benzenesulfonamide |

| Piperidine | 1-((4-Amino-2-methylphenyl)sulfonyl)piperidine |

| Aniline (B41778) (C₆H₅NH₂) | 4-Amino-2-methyl-N-phenylbenzenesulfonamide |

Introducing new substituents onto the aromatic ring is a key strategy for creating analogues. nih.gov This can be achieved either by direct electrophilic substitution on the this compound core (as described in section 3.1) or by employing a multi-step synthesis starting from an already substituted benzene derivative. For example, to synthesize a chloro-analogue like 4-amino-5-chloro-N,N,2-trimethylbenzenesulfonamide, one could start with 2-chloro-5-nitrotoluene, reduce the nitro group to an amine, perform chlorosulfonation, and finally react the resulting sulfonyl chloride with dimethylamine. This synthetic flexibility allows for the creation of a wide array of analogues with tailored electronic and steric properties. nih.gov

Advanced Spectroscopic and Crystallographic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent nuclei, primarily hydrogen (¹H) and carbon (¹³C).

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the molecular framework.

¹H NMR Spectroscopy: This technique identifies the different types of protons in a molecule. For 4-Amino-N,N,2-trimethylbenzenesulfonamide, one would expect to observe distinct signals for the aromatic protons, the protons of the N,N-dimethyl groups, the aromatic methyl group, and the amino group. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons would allow for their assignment. For example, aromatic protons would typically appear in the downfield region (approx. 6.5-8.0 ppm), while the methyl groups would be found in the upfield region (approx. 2.0-3.0 ppm).

¹³C NMR Spectroscopy: This method detects the different carbon atoms. A ¹³C NMR spectrum of the target compound would show separate signals for each unique carbon atom, including the aromatic carbons, the N,N-dimethyl carbons, and the aromatic methyl carbon. The chemical shifts of these signals are indicative of their electronic environment. For instance, aromatic carbons attached to the sulfonyl group or the amino group would have distinct shifts compared to the other ring carbons.

Specific experimental ¹H and ¹³C NMR data for this compound could not be located. Data for related sulfonamides, such as N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide, show characteristic signals for aromatic and methyl protons and carbons, which serve as a reference for the expected spectral regions. rsc.org

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons (Ar-H) | 6.5 - 8.0 |

| Amino Proton (NH₂) | Variable, broad |

| N,N-dimethyl Protons (N(CH₃)₂) | 2.5 - 3.0 |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons (C-SO₂) | 130 - 150 |

| Aromatic Carbons (C-NH₂) | 140 - 155 |

| Other Aromatic Carbons | 110 - 130 |

| N,N-dimethyl Carbons (N(CH₃)₂) | 35 - 45 |

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For the target molecule, COSY would show correlations between adjacent aromatic protons, helping to determine their substitution pattern on the benzene (B151609) ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu It is invaluable for unambiguously assigning which proton signal corresponds to which carbon signal, for example, linking the methyl proton signals to their respective methyl carbon signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). columbia.edu This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, HMBC could show correlations from the N-methyl protons to the sulfonamide-bearing aromatic carbon, confirming the connectivity of the sulfonamide group. youtube.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Characterization

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Key functional groups in this compound would produce characteristic absorption bands. For instance, the N-H stretching vibrations of the primary amine would appear as a doublet in the 3300-3500 cm⁻¹ region. The S=O stretches of the sulfonamide group are typically strong and found in the 1300-1350 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric) regions. Aromatic C-H and C=C stretching vibrations would also be present. Studies on related compounds like 4-aminobenzenesulfonamide provide reference values for these vibrations. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While some vibrations are strong in IR, others are more intense in Raman spectra, providing additional structural information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric S=O stretch of the sulfonamide group also typically gives a strong Raman signal.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aliphatic (C-H) | Stretch | 2850 - 3000 |

| Sulfonamide (S=O) | Asymmetric Stretch | 1300 - 1350 |

| Sulfonamide (S=O) | Symmetric Stretch | 1150 - 1180 |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular weight of this compound (C₉H₁₄N₂O₂S) is 214.29 g/mol . A high-resolution mass spectrometer would confirm the elemental composition.

Upon ionization, the molecule can break apart into smaller, charged fragments. The pattern of these fragments is predictable and provides clues about the molecule's structure. For this compound, common fragmentation pathways would likely involve:

Cleavage of the S-N bond.

Loss of the SO₂ group.

Fragmentation of the N,N-dimethylamino group.

Cleavage of the bond between the aromatic ring and the sulfur atom.

Analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. The fragmentation of peptides, which involves cleavage at amide bonds, provides a well-studied analogy for how mass spectrometry elucidates molecular structure. nih.govresearchgate.netmatrixscience.com

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise model of the molecular structure can be generated.

A successful crystallographic analysis of this compound would provide a wealth of information, including:

Precise Bond Lengths and Angles: Confirming the geometry of the benzene ring, the sulfonamide group, and the various methyl substituents.

Torsional Angles: Defining the conformation of the molecule, such as the rotation around the S-N bond and the S-C(aromatic) bond.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including potential hydrogen bonding involving the amino group and the sulfonyl oxygens, as well as π–π stacking interactions between the aromatic rings. This information is critical for understanding the solid-state properties of the compound. Crystal structures of related sulfonamides often show extensive hydrogen bonding networks that dictate their packing arrangements. researchgate.netresearchgate.net

In-depth Crystallographic and Spectroscopic Analysis of this compound

Following extensive searches of chemical and crystallographic literature and databases, detailed experimental data regarding the specific intermolecular interactions, crystal packing, Hirshfeld surface analysis, and energy frameworks for the compound This compound could not be located.

To generate a scientifically accurate and detailed analysis as requested for the section "4.4.2. Intermolecular Interactions and Crystal Packing Architectures," access to a published crystal structure in the form of a Crystallographic Information File (CIF) is essential. This foundational data is required to perform calculations and analyses such as:

Hydrogen Bonding Analysis: To identify and quantify the specific hydrogen bond donors and acceptors, their geometries (distances and angles), and the resulting motifs (e.g., chains, rings, sheets) that govern the crystal packing.

Energy Framework Analysis: To calculate the interaction energies between molecules within the crystal lattice, distinguishing between electrostatic, dispersion, polarization, and repulsion components to understand the energetic landscape of the crystal packing.

Without the primary crystallographic data for this compound, any discussion on these topics would be purely speculative and would not meet the required standard of detailed and accurate research findings. Publicly accessible databases, including the Cambridge Structural Database (CSD), and the broader scientific literature did not yield a crystal structure for this specific compound at the time of this writing.

Therefore, the section on Intermolecular Interactions and Crystal Packing Architectures for this compound cannot be completed.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

There is no specific research available that details the quantum chemical calculations for 4-Amino-N,N,2-trimethylbenzenesulfonamide. Such studies on other sulfonamides typically involve the use of DFT with various functionals (e.g., B3LYP) and basis sets to investigate the molecule's fundamental properties.

Specific data on the optimized geometry, bond lengths, bond angles, and energetic stability of this compound from computational studies are not available. This type of analysis would be foundational to understanding its three-dimensional structure and conformational preferences.

Analyses of the electronic structure of this compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the distribution of electrostatic potential, and charge transfer interactions via NBO analysis, have not been published. These analyses are crucial for predicting the molecule's reactivity and intermolecular interactions.

While the methodology for predicting spectroscopic properties like vibrational frequencies (IR/Raman) and NMR chemical shifts using computational methods is well-established, specific predicted data for this compound is absent from the literature. Consequently, there is no validation of such computational predictions against experimental spectroscopic data for this compound.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

No studies employing molecular dynamics (MD) simulations to explore the conformational landscape of this compound or to understand the influence of different solvents on its structure and dynamics have been reported.

In Silico Mechanistic Studies of Chemical Reactions

There is a lack of published research on the use of computational methods to elucidate the mechanisms of chemical reactions involving this compound.

Validation and Refinement of Computational Models for Predictive Accuracy

Without initial computational studies on this compound, there has been no subsequent work on validating or refining computational models to enhance their predictive accuracy for this specific molecule.

Molecular Mechanisms of Biological Interactions Mechanistic and in Vitro Studies

Enzyme Inhibition and Receptor Binding Studies at the Molecular Level

The sulfonamide moiety is a well-recognized pharmacophore, known for its ability to inhibit specific enzymes. The biological activity of 4-Amino-N,N,2-trimethylbenzenesulfonamide is therefore likely to be centered around its potential as an enzyme inhibitor.

Target Identification and Binding Affinities (e.g., Dihydropteroate (B1496061) Synthetase, Matrix Metalloproteinase-8, Carbonic Anhydrase)

Matrix Metalloproteinase-8 (MMP-8): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov Some sulfonamide-based compounds have been investigated as MMP inhibitors. nih.gov However, there is a lack of specific data confirming the interaction or inhibitory potency of this compound against MMP-8. The development of selective MMP inhibitors is an ongoing area of research due to the structural similarity among the MMP family members. nih.gov

Carbonic Anhydrase (CA): Benzenesulfonamides are a well-studied class of carbonic anhydrase inhibitors. nih.gov Studies on 4-amino-substituted benzenesulfonamides have demonstrated their ability to bind to various human carbonic anhydrase isoforms. nih.gov While specific binding affinities (Kᵢ or IC₅₀ values) for this compound are not specified in the available literature, related 4-substituted diazobenzenesulfonamides have shown potent, nanomolar affinities for some CA isozymes. nih.gov

| Target Enzyme | Potential for Inhibition by this compound | Supporting Evidence |

| Dihydropteroate Synthetase (DHPS) | High | Based on the well-established mechanism of action for the sulfonamide class of compounds. nih.gov |

| Matrix Metalloproteinase-8 (MMP-8) | Possible | Some sulfonamides act as MMP inhibitors, but specific data for this compound is lacking. nih.gov |

| Carbonic Anhydrase (CA) | High | Benzenesulfonamides are known CA inhibitors, with related compounds showing high affinity. nih.gov |

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking studies provide theoretical insights into the binding modes of ligands within the active sites of proteins. For sulfonamides, these studies often reveal key interactions that drive their inhibitory activity.

Carbonic Anhydrase: In silico docking studies of other aminobenzenesulfonamide derivatives with carbonic anhydrase II (CA II) have been performed to understand their inhibitory properties. nih.gov These studies typically show the sulfonamide group coordinating with the zinc ion in the enzyme's active site. The amino group and the benzene (B151609) ring can form additional hydrogen bonds and hydrophobic interactions with surrounding amino acid residues, such as Gln 92, Phe 131, and Leu 198, which can contribute to the binding affinity. nih.gov While a specific molecular docking analysis for this compound is not available, it is plausible that it would adopt a similar binding pose within the CA active site.

Interaction with Biological Macromolecules (e.g., DNA, RNA, Lipids)

Beyond enzymatic targets, small molecules can interact with other essential biological macromolecules, influencing their structure and function.

DNA: Some studies have investigated the interaction of sulfonamide derivatives with DNA. For instance, the interaction of certain 4-aminophenol (B1666318) derivatives with DNA has been explored, suggesting the potential for these types of compounds to act as anticancer agents through DNA interaction. nih.gov However, specific studies detailing the interaction between this compound and DNA are not currently available.

RNA: There is a general lack of information regarding the direct interaction of this compound with RNA.

Mechanistic Insights into Cellular Pathway Modulation (excluding direct therapeutic outcomes)

The interaction of a compound with its molecular targets can lead to the modulation of various cellular pathways. For sulfonamides, the most well-documented pathway modulation is the inhibition of folate synthesis in microorganisms. In human cells, the inhibition of carbonic anhydrases can affect pH regulation, ion transport, and other physiological processes. The potential for this compound to modulate these or other pathways would be a direct consequence of its specific enzyme inhibitory profile and any off-target interactions.

Structure Activity Relationship Sar Studies of Derivatives and Analogues

Design Principles for Modulating Specific Molecular Interactions

The design of sulfonamide-based compounds as therapeutic agents is often guided by established principles aimed at optimizing interactions with protein targets. nih.gov The sulfonamide group itself is a crucial pharmacophore, and its interactions are a key consideration in drug design. acs.orgopenaccesspub.org

A prominent strategy in the design of sulfonamide inhibitors, particularly for enzymes like carbonic anhydrases, is the "tail approach". nih.gov This involves appending various chemical functionalities (tails) to the primary sulfonamide scaffold. The core scaffold, in this case, the benzenesulfonamide (B165840) portion, typically anchors the molecule to a key interaction point, such as the zinc ion in the active site of metalloenzymes. nih.gov The "tail" can then be modified to modulate interactions with surrounding amino acid residues, thereby influencing potency and selectivity for a specific enzyme isoform. nih.gov

For 4-Amino-N,N,2-trimethylbenzenesulfonamide, these design principles can be applied as follows:

The Sulfonamide Moiety : The sulfonamide oxygens are critical for forming interactions, often through hydrogen bonds or CH···O contacts with the protein backbone or side chains. nih.govacs.org Replacing one of the oxygens with an NR group to create a sulfonimidamide can introduce a new vector for interaction and potentially remodel a sub-pocket of the binding site. acs.org

The Aromatic Ring and its Substituents : The 4-amino and 2-methyl groups on the benzene (B151609) ring are key features. The amino group can act as a hydrogen bond donor and its basicity is a critical parameter. ncert.nic.in Its activating effect can be modulated by converting it to an amide, which alters its electronic properties and steric profile. ncert.nic.in The 2-methyl group influences the orientation of the sulfonamide group relative to the ring, which can affect binding. mdpi.com

N,N-dimethyl Substitution : The two methyl groups on the sulfonamide nitrogen prevent it from acting as a hydrogen bond donor. This modification significantly impacts the interaction profile compared to primary or secondary sulfonamides and can be used to probe the requirements of the binding site. openaccesspub.org

The design of novel analogs often involves creating libraries of compounds with systematic variations at these positions to explore the chemical space and identify derivatives with improved affinity and selectivity. nih.govrsc.org

Influence of Substituent Effects on Physicochemical and Interaction Properties

Substituents on the benzenesulfonamide scaffold directly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution (pKa), and steric profile, which in turn dictate its interaction capabilities. nih.govnih.gov

Electronic Effects: Electron-donating groups (like the -NH2 group) and electron-withdrawing groups alter the electron density of the aromatic ring and the acidity of the sulfonamide proton (if present). nih.govnih.gov For instance, electron-withdrawing groups on the quinoline (B57606) ring of certain antimalarials were found to lower the pKa of both a ring nitrogen and a side-chain amino group. nih.gov The amino group in this compound is a strong electron-donating group, increasing the electron density of the benzene ring.

The following interactive table illustrates how different substituents on a generalized benzenesulfonamide core can influence key physicochemical properties.

Note: The data in this table is illustrative of general substituent effects and not specific experimental values for derivatives of this compound.

Studies on other sulfonamides have shown that even subtle changes, such as the position of a methyl group, can significantly alter photophysical properties like fluorescence, demonstrating the profound impact of substitution patterns. dergipark.org.tr

Chemoinformatic Approaches and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatic and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools used to predict the biological activity of chemical compounds based on their molecular structures. neovarsity.org These methods are invaluable for prioritizing the synthesis of novel analogs and for understanding the key structural features that determine activity. nanobioletters.comnih.gov

The QSAR modeling process involves several steps:

Data Collection: Gathering a dataset of compounds with known biological activities. neovarsity.org

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that correlates the descriptors with biological activity. neovarsity.orgnih.gov

Model Validation: Rigorously testing the model's predictive power. nih.gov

For benzenesulfonamide derivatives, QSAR studies have successfully correlated various physicochemical parameters with antimicrobial or anticancer activity. nanobioletters.comniscpr.res.in For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been used to analyze the steric and electrostatic contributions to the binding affinity of sulfonamide analogs. nih.gov These studies often reveal that hydrophobic interactions play a major role in binding. nih.gov

A hypothetical QSAR model for a series of benzenesulfonamide analogs might look like the equation in the table below.

Note: The equation and interpretation are for illustrative purposes only.

Such models provide quantitative insights that can guide the rational design of new derivatives of this compound with potentially enhanced activity. nanobioletters.com

Development of Mechanistic Probes based on Structural Modifications

Structural modifications of a lead compound are not only used to improve potency but also to develop mechanistic probes. These probes are valuable tools for studying biological systems, confirming a drug's mechanism of action, and identifying its molecular target.

Based on the this compound scaffold, several types of probes could be developed:

Radiolabeled Analogs: Incorporating a radioactive isotope (e.g., ³H, ¹⁴C, or a positron emitter like ¹⁸F) allows for tracking the molecule in biological systems. PET (Positron Emission Tomography) radiotracers based on sulfonamide structures have been developed to study target engagement in the brain. nih.gov

Fluorescent Probes: Attaching a fluorophore to a non-critical position of the molecule can allow for visualization of its distribution in cells via fluorescence microscopy. Some benzenesulfonamide derivatives have been noted for their intrinsic fluorescence properties, which can be tuned by substituents. dergipark.org.trniscpr.res.in

Photoaffinity Labels: Introducing a photoreactive group (e.g., an azide (B81097) or benzophenone) creates a probe that, upon exposure to UV light, can form a covalent bond with its binding target. This is a powerful technique for target identification.

The development of such probes requires careful SAR analysis to ensure that the introduced modification does not abolish binding to the intended target. Systematic SAR studies can identify regions of the molecule that are tolerant to structural modifications, making them suitable points for attaching labels or probes. nih.gov For example, studies on NLRP3 inhibitors identified that the sulfonamide and benzyl (B1604629) moieties were crucial for activity, guiding where modifications for probes could be made. nih.gov

The Versatile Role of this compound in Modern Chemical Synthesis

The aromatic sulfonamide, this compound, is a chemical compound that, while not extensively documented in dedicated research literature, belongs to a class of molecules—benzenesulfonamides—that are of significant interest in advanced chemical research. Its structural features, comprising a primary amino group, a sulfonamide moiety, and methyl substitutions on both the benzene ring and the sulfonamide nitrogen, suggest a wide range of potential applications. This article explores the prospective roles of this compound based on the well-established functions of its structural analogs in various fields of chemistry.

Applications in Advanced Chemical Research

The unique combination of functional groups in 4-Amino-N,N,2-trimethylbenzenesulfonamide makes it a promising candidate for several applications in cutting-edge chemical research. The following sections detail its potential uses, drawing parallels from the known reactivity and utility of related benzenesulfonamide (B165840) derivatives.

Future Research Directions and Challenges

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of sulfonamides, including 4-Amino-N,N,2-trimethylbenzenesulfonamide, has traditionally relied on methods that can involve harsh reagents and generate significant waste. researchgate.net The future of its synthesis lies in the development of green and sustainable chemistry principles.

Key areas of research include:

Green Solvents: A major push is towards replacing traditional volatile organic solvents with more environmentally benign alternatives. rsc.org Research has demonstrated the feasibility of synthesizing sulfonamides in water or using recyclable media like polyethylene (B3416737) glycol (PEG-400) and deep eutectic solvents (DESs). researchgate.nettandfonline.com These methods not only reduce environmental impact but can also simplify product isolation, often allowing for collection by simple filtration. researchgate.net

Metal-Free Catalysis: Future pathways will likely move away from metal-based catalysts to avoid potential product contamination and reduce environmental concerns. rsc.org For instance, metal-free, one-pot syntheses have been developed using iodine as a catalyst and water as a solvent, converting readily available starting materials into sulfonamides in good yields. researchgate.net

Mechanochemistry: Solvent-free mechanochemical approaches, using techniques like ball milling, represent a significant advancement. rsc.org These methods can create sulfonyl chlorides and subsequently sulfonamides in a one-pot, telescopic process using cost-effective and environmentally friendly materials like sodium hypochlorite. rsc.org This approach is applicable to a wide range of aromatic and aliphatic disulfides and amines. rsc.org

Alternative Reagents: The use of toxic and highly reactive reagents like sulfonyl chloride is a drawback of traditional synthesis. researchgate.net Research is exploring the use of more stable and less hazardous sulfur sources, such as sodium sulfinate, and alternative nitrogen sources like nitroarenes. researchgate.net

Table 1: Comparison of Conventional and Emerging Sustainable Synthetic Strategies for Sulfonamides

| Feature | Conventional Synthesis | Sustainable Synthesis |

|---|---|---|

| Solvents | Dichloromethane, DMF, DMSO researchgate.net | Water, Deep Eutectic Solvents (DESs), PEG-400 researchgate.nettandfonline.com |

| Catalysts | Often metal-based rsc.org | Metal-free (e.g., Iodine), solid acids researchgate.netrsc.org |

| Reagents | Sulfonyl chlorides researchgate.net | Sodium sulfinates, disulfides researchgate.netrsc.org |

| Process | Multi-step with purification challenges researchgate.net | One-pot, mechanochemical, simplified workup researchgate.netrsc.org |

| Environmental Impact | Higher waste generation, use of hazardous materials researchgate.net | Reduced waste, use of eco-friendly materials rsc.orgrsc.org |

Advanced Computational Approaches for Predictive Modeling and Drug Design

Computational chemistry is set to play a pivotal role in the future development of drugs based on the this compound structure. These methods accelerate the design process, reduce costs, and provide deep insights into molecular behavior.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): QSAR and QSPR modeling are powerful tools for predicting the biological activity and physicochemical properties of new sulfonamide derivatives. nih.govmdpi.com By establishing a mathematical relationship between the chemical structure and properties like lipophilicity, melting point, or anticancer activity, researchers can screen virtual libraries of compounds before undertaking expensive and time-consuming synthesis. nih.govmdpi.comfrontiersin.org For example, QSRR (Quantitative Structure-Retention Relationship) models can predict the lipophilicity of sulfonamides, a key parameter influencing their pharmacokinetic profile. mdpi.com

Topological Indices (TIs): TIs are numerical descriptors that characterize the topology of a molecule's structure. They are increasingly used in QSPR modeling to forecast the physical and chemical attributes of novel compounds. nih.govfrontiersin.org These indices offer a simple yet robust way to encode molecular structure, facilitating the development of predictive models for various properties, including potential therapeutic effects. nih.govfrontiersin.org

Machine Learning (ML): Advanced ML models, such as Artificial Neural Networks (ANN), Random Forest (RF), and Support Vector Machines (SVM), are being trained to identify promising drug candidates. researchgate.net These models can be trained on existing data of known sulfonamides to recognize molecular fingerprints associated with desired biological activities, such as antimicrobial or anticancer effects. researchgate.net This approach has shown high prediction accuracy and can identify novel candidates from large chemical databases. researchgate.net

Molecular Docking and Dynamics: These simulation techniques allow researchers to visualize and analyze the interaction between a potential drug molecule and its biological target at the atomic level. For derivatives of this compound, docking studies can predict binding affinity and mode of interaction with target enzymes or receptors, guiding the design of more potent and selective inhibitors. researchgate.net

Elucidation of Undiscovered Biological Mechanisms and Off-Target Interactions

While the primary mechanism of antibacterial sulfonamides as competitive inhibitors of dihydropteroate (B1496061) synthase is well-established, the full spectrum of biological activities for the sulfonamide scaffold is far from completely understood. wikipedia.orgijpsjournal.comnih.gov Future research will focus on uncovering novel mechanisms and identifying off-target interactions, which could lead to the repurposing of compounds like this compound for new therapeutic applications.

Beyond Antibacterial Action: The sulfonamide functional group is present in drugs with a wide array of pharmacological activities, including anti-inflammatory, diuretic, anticonvulsant, and hypoglycemic effects. wikipedia.orgcornell.edunih.gov This suggests that sulfonamide-containing molecules can interact with multiple biological targets beyond dihydropteroate synthase, such as carbonic anhydrases, cyclooxygenase-2 (COX-2), and various kinases. ijpsjournal.comnih.govnih.gov A key challenge is to systematically screen derivatives of this compound against a broad panel of enzymes and receptors to uncover these additional activities.

Identifying Off-Target Effects: Understanding off-target interactions is crucial. While some off-target effects can lead to adverse reactions, they can also reveal new therapeutic opportunities. For example, the investigation into the anticancer properties of some sulfonamides stemmed from observations of their effects on targets like carbonic anhydrase, which is overexpressed in many tumors. nih.gov

Interaction with Biomolecules: Research into the interaction of sulfonamide complexes with biomolecules like DNA is an emerging area. nih.gov Studies have shown that metal complexes of sulfonamides can bind to DNA through various modes, potentially opening up new avenues for the development of novel anticancer agents. nih.gov Elucidating how this compound and its derivatives interact with such macromolecules will be a significant future endeavor.

Integration of High-Throughput Screening with Mechanistic Studies

To efficiently explore the vast chemical space of possible this compound derivatives and to understand their biological effects, future research must integrate high-throughput screening (HTS) with in-depth mechanistic studies.

HTS for Lead Discovery: HTS allows for the rapid testing of thousands of compounds against specific biological targets. Libraries of derivatives based on the this compound scaffold can be synthesized and screened to identify "hits" for a wide range of diseases, from bacterial infections to cancer. researchgate.net

Bridging HTS and Mechanistic Elucidation: A critical challenge is to move beyond simply identifying active compounds to understanding how they work. The integration of HTS with follow-up mechanistic studies is essential. Once HTS identifies a hit, detailed biochemical and cellular assays must be employed to determine its precise mechanism of action, target engagement, and potential off-target effects.

Computational and Experimental Synergy: The most powerful approach will involve a synergistic loop between computational modeling and experimental validation. Predictive models can prioritize which derivatives of this compound to synthesize and test. The results from HTS can then be fed back into the computational models to refine and improve their predictive power, creating a more efficient and intelligent drug discovery cycle. researchgate.net This iterative process will accelerate the journey from a promising chemical scaffold to a potential therapeutic agent.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-aminobenzoic acid (PABA) |

| Prontosil |

| Sulfamethazine |

| Sulfadiazine |

| Sulfamethoxazole |

| Sulfanilamide (B372717) |

| Sodium dichloroisocyanurate dihydrate |

| Sodium sulfinate |

| Polyethylene glycol (PEG-400) |

| 4-[(2,4-dichlorophenylsulfonamido)methyl]cyclohexanecarboxylic acid |

| ethyl 4-[(naphthalene-2-sulfonamido)methyl]cyclohexanecarboxylate |

| ethyl 4-[(2,5-dichlorophenylsulfonamido)methyl]cyclohexanecarboxylate |

| 4-[(naphthalene-2-sulfonamido)methyl]cyclohexane-1-carboxylic acid |

| (2S)-3-methyl-2-(naphthalene-1-sulfonamido)-butanoic acid |

| Diethyl 4-aminophenylsulfonylcarbonimidodithioate |

| 3-[(4-{[bis(ethylthio)-methylene]sulfamoyl}phenyl)amino]propanoic acid |

| Kaempferol-3-O-P-D-glucoside |

| 4-amino-N-[2 (diethylamino) ethyl] benzamide (B126) (procainamide) |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Amino-N,N,2-trimethylbenzenesulfonamide, and how do they influence experimental handling?

- Answer : The compound has a molecular formula of C₈H₁₂N₂O₂S, a molecular weight of 200.26 g/mol, and a melting point range of 168–170°C . Its sulfonamide group and tertiary amine structure contribute to moderate polarity, necessitating solvents like ethanol or DMF for dissolution. Stability under ambient conditions requires storage in desiccated environments to prevent hygroscopic degradation.

Q. What standard synthetic routes are available for this compound?

- Answer : A common method involves reacting substituted acyl chlorides (e.g., from thionyl chloride treatment of carboxylic acids) with aminosulfonamide derivatives in the presence of pyridine. For example, substituted benzyl chlorides can be coupled to the sulfonamide core under controlled temperature (60–80°C) to optimize yield .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer : Structural confirmation requires a combination of:

- IR spectroscopy : To identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bending modes.

- NMR (¹H and ¹³C) : For resolving methyl group environments (δ ~2.5–3.0 ppm) and aromatic proton signals.

- Mass spectrometry : To verify molecular ion peaks (m/z 200.26) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to synthesize derivatives of this compound with enhanced bioactivity?

- Answer : Strategic functionalization at the amino or sulfonamide groups can introduce pharmacophores. For example:

- Schiff base formation : React with aldehydes (e.g., 2-hydroxy-4-pentadecylbenzaldehyde) in ethanol/acetic acid to form imine-linked derivatives, enhancing metal-binding or antimicrobial activity .

- Heterocyclic coupling : Use palladium-catalyzed cross-coupling to attach pyrimidine or isoxazole moieties, leveraging π-π stacking for enzyme inhibition .

Q. What methodological challenges arise in analyzing contradictory biological activity data across studies?

- Answer : Discrepancies in reported IC₅₀ values (e.g., anticancer vs. antimicrobial assays) often stem from:

- Solvent effects : Polar aprotic solvents (DMF) may enhance membrane permeability compared to aqueous buffers.

- Cellular context : Differences in cell line expression profiles (e.g., sulfonamide-targeted carbonic anhydrase isoforms) require validation via knockout models .

- Resolution : Standardize assay conditions (e.g., pH 7.4 buffer, 5% DMSO) and include positive controls (e.g., acetazolamide for enzyme inhibition).

Q. How can computational methods guide the optimization of this compound-based probes?

- Answer :

- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with antibacterial potency to prioritize synthetic targets.

- Molecular docking : Simulate binding to targets like EGFR or PARP using AutoDock Vina, focusing on sulfonamide H-bonding to catalytic residues .

- Validation : Cross-reference docking scores with experimental IC₅₀ data from kinase inhibition assays.

Q. What advanced purification strategies are recommended for isolating high-purity this compound derivatives?

- Answer :

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to remove unreacted starting materials.

- Flash chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for polar derivatives. Monitor purity via HPLC (C18 column, 254 nm UV detection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.